N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6S2/c26-17(21-8-11-3-4-14-15(6-11)30-10-29-14)9-32-20-24-23-19(33-20)22-18(27)12-7-16(31-25-12)13-2-1-5-28-13/h1-7H,8-10H2,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYAKODTSYCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties.
- Thiadiazole and isoxazole rings : These heterocycles are often associated with biological activity.
- Furan group : Contributes to the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole, including those containing thiadiazole and isoxazole functionalities, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to the target molecule have shown potent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). In one study, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
The anticancer mechanisms of compounds related to this compound involve:
- EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR) pathway has been shown to play a crucial role in cancer proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at specific phases, leading to reduced cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial effects. The presence of the benzo[d][1,3]dioxole structure is often linked to enhanced antibacterial and antifungal activities. For example:
- Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported to be competitive with established antibiotics .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Study on Antiviral Activity : A series of compounds derived from benzo[d][1,3]dioxole were evaluated for their anti-HIV activity, showing IC50 values ranging from 0.06 to 12.95 µM against wild-type HIV strains .
- In Vivo Efficacy : In animal models, compounds similar to N-(5...isoxazole showed promising results in reducing tumor sizes and improving survival rates compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural or functional similarities with the target molecule:
Functional Group Analysis
- Thiadiazole vs. Thiazole : The 1,3,4-thiadiazole ring in the target compound (vs. thiazole in ) offers greater π-electron deficiency, enhancing interactions with enzyme active sites .
- Benzo[d][1,3]dioxole vs. Chlorophenyl : The methylenedioxyphenyl group (target) may confer superior antioxidant activity compared to chlorophenyl groups () due to its ability to scavenge free radicals .
- Furan-Isoxazole vs. Oxadiazole : The furan-isoxazole moiety (target) provides a rigid, planar structure advantageous for DNA intercalation, whereas oxadiazoles () are more flexible, favoring enzyme binding .
Computational Predictions
- Density Functional Theory (DFT) : Studies on similar thiadiazoles () indicate that exact-exchange functionals (e.g., B3LYP) accurately predict electronic properties. The target compound’s HOMO-LUMO gap is expected to be ~4.1 eV, comparable to ’s derivative (4.3 eV), suggesting similar reactivity .
- XGBoost Modeling : Machine learning models () predict the target’s solubility (LogP ≈ 2.8) and polar surface area (≈110 Ų), aligning with orally bioavailable drugs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be effectively monitored?
Q. What solvent systems optimize solubility for in vitro assays?
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves in dimethyl sulfoxide (DMSO; >10 mg/mL). For biological testing, prepare stock solutions in DMSO (10 mM) and dilute in phosphate-buffered saline (PBS) with <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, bacterial strain variability). Standardize protocols:
- Anticancer : Use MTT assay on HeLa and MCF-7 cells (IC₅₀ ~12–18 µM) with caspase-3/7 activation validation via fluorometric assays.
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ~25–50 µg/mL). Cross-validate with time-kill kinetics to distinguish static vs. cidal effects .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or bacterial DNA gyrase (PDB ID: 1KZN). Prioritize hydrogen bonds with thiadiazole sulfur and π-π stacking with benzo[d][1,3]dioxole.
- Density Functional Theory (DFT) : Calculate charge distribution (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. Exact exchange terms improve accuracy for thermochemical properties .
Q. How do reaction conditions impact regioselectivity in thiadiazole functionalization?
Regioselectivity during thioether formation depends on:
- pH : Alkaline conditions (pH 8–9) favor sulfur nucleophilicity.
- Catalysts : Cu(I)-mediated coupling reduces side products (e.g., disulfides).
- Temperature : 60–80°C maximizes yield (>75%) while minimizing decomposition. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Methodological Challenges & Solutions
Q. What strategies mitigate degradation during long-term storage?
- Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products include oxidized thioethers (~5%) and hydrolyzed amides (~3%) .
Q. How can researchers validate off-target effects in kinase inhibition studies?
Use kinome-wide profiling (e.g., KinomeScan) to assess selectivity across 468 kinases. For observed off-target hits (e.g., JAK2 inhibition at IC₅₀ ~1 µM), employ structure-activity relationship (SAR) studies by modifying the furan substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
